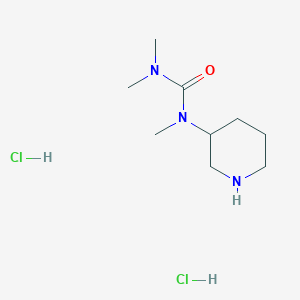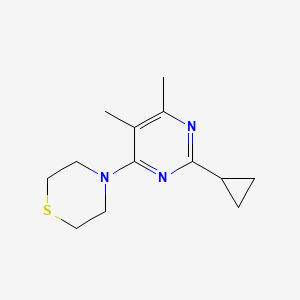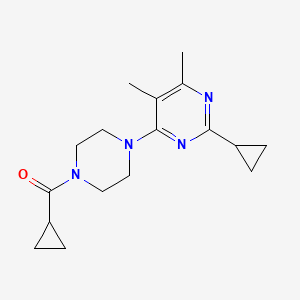
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .作用機序
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse therapeutic applications .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic applications .
実験室実験の利点と制限
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a useful reagent for a variety of laboratory experiments, as it is relatively inexpensive and easy to obtain. Additionally, it is a potent inhibitor of ATP synthase, making it useful for studying the structure and function of proteins, as well as the mechanism of action of drugs. However, it is important to note that this compound is a potent inhibitor of enzymes, and thus should be used with caution in experiments that involve enzymes.
将来の方向性
The potential applications of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride are vast, and there are numerous directions for future research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a drug or drug ingredient. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, as well as its potential use in the synthesis of other compounds. Furthermore, further research could be conducted to explore its potential use as a catalyst in various reactions, as well as its potential use as a stabilizer for certain proteins. Finally, further research could be conducted to explore its potential use in the study of gene expression and regulation.
合成法
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde in the presence of a base, followed by the reaction with methyl isocyanate. The final step involves the reaction of the resulting product with hydrochloric acid to yield this compound dihydrochloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product. The yield of the reaction is typically around 80%.
科学的研究の応用
1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a versatile reagent used in a variety of scientific research applications. It has been used to synthesize a wide range of compounds, including drugs, dyes, and other organic molecules. It is also used as a catalyst in some reactions, and as a stabilizer for certain proteins. Furthermore, it is a potent inhibitor of several enzymes, including the enzyme ATP synthase. In addition, it has been used to study the structure and function of proteins, as well as the mechanism of action of drugs.
特性
IUPAC Name |
1,1,3-trimethyl-3-piperidin-3-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-5-4-6-10-7-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSMLFEOQXAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456731.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456756.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)
![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)
![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
